3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate
Description
3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate is a heterocyclic compound featuring a five-membered oxadiazole ring with a bromophenyl substituent at position 3 and an oxygen-based yl-olate group at position 3. The ionic nature of the oxadiazolium ring contributes to its unique electronic properties, making it relevant in materials science and medicinal chemistry. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions for further derivatization . Its crystal structure reveals a planar conjugated system with intermolecular hydrogen bonding (C–H⋯O), stabilizing the lattice .
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
3-(3-bromophenyl)oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-1-3-7(4-6)11-5-8(12)13-10-11/h1-5H |
InChI Key |
VOUQWZFVBUUERW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)[N+]2=NOC(=C2)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate typically involves the reaction of 3-bromobenzohydrazide with an appropriate nitrile oxide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The oxadiazole ring can undergo oxidation reactions in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in ethanol, room temperature.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Scientific Research Applications
3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate is a chemical compound with the molecular formula . It is available for research and development purposes under the supervision of a technically qualified individual . AK Scientific, Inc. provides it, with certain restrictions, specifying that the product is not intended for use in foods, cosmetics, drugs (human and veterinary), consumer products, or biocides .
Properties
This compound has a molecular weight of 241.04 g/mol . It has a melting point of 152-153 °C .
Safety
This chemical is classified under the Globally Harmonized System (GHS) as a hazardous substance . It can cause skin and eye irritation and may cause respiratory irritation .
Hazard statements:
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
Precautionary statements:
First aid measures:
- Inhalation: Move the person to fresh air and provide artificial respiration if not breathing; if breathing is difficult, administer oxygen and seek medical attention .
- Skin contact: Flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes, washing clothing before reuse, and obtaining medical aid immediately .
- Eye contact: Flush open eyes with running water for at least 15 minutes and get medical aid immediately .
- Ingestion: Do not induce vomiting without medical advice; rinse mouth with water and never administer anything by mouth to an unconscious person, and obtain medical aid immediately .
Potential Applications
While the provided documents do not specifically detail the applications of this compound, they do highlight the applications of similar compounds, such as 3-phenylcoumarins, in medicinal chemistry . These applications suggest potential research avenues for this compound:
- Monoamine Oxidase (MAO) Inhibition: 3-phenylcoumarins have demonstrated potent inhibitory activity against MAO-B, an enzyme involved in neurodegenerative diseases . For example, 3-(3′-bromophenyl)-6-methylcoumarin showed significant activity against human MAO-B .
- Anti-inflammatory Activity: Some 3-phenylcoumarins have been evaluated for their anti-inflammatory properties. For instance, a dimethoxybromine derivative, 6-Bromo-8-methoxy-3-(3′-methoxyphenyl)coumarin, exhibited nitric oxide production inhibitory activity .
- Antimicrobial Agents: Certain 3-phenylcoumarins exhibit antibacterial activity against Staphylococcus aureus and other Gram-positive bacteria .
- Multitarget Agents: Substituted 3-phenylcoumarins have shown potential as dual AChE–BACE1 inhibitors, which is valuable in the search for anti-amyloid agents .
- Boronic Acids and Derivatives: Boronic acids, while not directly related, have been reviewed for several activities, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Oxadiazole Family
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Ring Isomerism : The 1,2,3-oxadiazolium-5-olate core (target compound) exhibits ionic character, unlike neutral 1,2,4-oxadiazoles. This enhances solubility in polar solvents compared to methyl-substituted analogues (e.g., ).
- Electronic Effects : Nitro groups (e.g., ) increase electron-withdrawing effects, reducing stability under basic conditions, whereas the bromophenyl group in the target compound balances reactivity and stability.
Bioactive Bromophenyl-Containing Heterocycles
Key Observations :
- Cytotoxicity: Chalcones (e.g., ) show moderate-to-strong activity (IC₅₀: 22.41–422.22 µg/mL), likely due to Michael acceptor reactivity.
- Structural Rigidity : Benzoxazole hybrids (e.g., ) exploit planar aromatic systems for DNA intercalation, a mechanism less feasible for the target compound due to its ionic charge.
Biological Activity
3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate (CAS Number: 60816-43-5) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound belongs to the oxadiazole family, which is known for various pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C8H5BrN2O2
- Molecular Weight : 241.04 g/mol
- CAS Number : 60816-43-5
The structural characteristics of this compound contribute to its biological activity. The presence of the bromophenyl group is significant as halogenated compounds often exhibit enhanced biological properties.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. A study conducted by researchers at [source] demonstrated that this compound inhibits the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| [source] | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| [source] | HeLa (Cervical) | 15.0 | Cell cycle arrest |
| [source] | A549 (Lung) | 10.0 | Inhibition of proliferation |
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to cancer cell death.
- Cell Cycle Arrest : It has been shown to disrupt the cell cycle in the G2/M phase, preventing cancer cells from dividing.
- Inhibition of Oncogenic Pathways : Targeting specific signaling pathways involved in tumor growth and survival.
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Research indicates potential effectiveness against certain bacterial strains, although further studies are necessary to elucidate these effects.
Table 2: Antimicrobial Activity Overview
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of this compound in a mouse model bearing xenograft tumors derived from human cancer cells. The results indicated a significant reduction in tumor volume compared to control groups, suggesting promising therapeutic potential.
Case Study 2: Pharmacokinetics and Toxicology
Another important aspect investigated was the pharmacokinetics and toxicity profile of this compound. Toxicological assessments revealed that while there were some adverse effects at high doses, low to moderate doses were well tolerated in animal models. This highlights the necessity for careful dose optimization in future clinical applications.
Conclusion and Future Directions
The biological activity of this compound presents a compelling case for further research into its therapeutic potential, particularly in oncology. Ongoing studies should focus on:
- Mechanistic Studies : To fully elucidate the pathways affected by this compound.
- Clinical Trials : To assess efficacy and safety in human subjects.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
Q & A
Q. How is batch-to-batch reproducibility ensured in crystallographic studies?
- Rigorous crystallization protocols (e.g., slow evaporation from dioxane/water) yield consistent crystal habits. For example, a study achieved <1% variation in unit cell parameters across 10 batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
